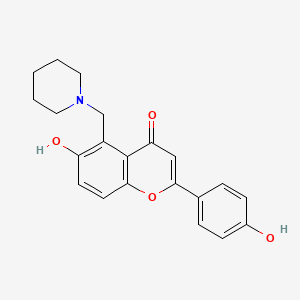
Antituberculosis agent-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antituberculosis agent-1 is a novel compound developed to combat tuberculosis (TB), a disease caused by Mycobacterium tuberculosis. This compound is part of a new generation of antituberculosis drugs designed to address the limitations of existing treatments, such as drug resistance and lengthy treatment durations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antituberculosis agent-1 involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of key intermediates through reactions such as cyclization, nitration, and reduction. For example, one method involves the cyclization of a carbostyril derivative, followed by nitration and reduction to yield the final product .
Industrial Production Methods
Industrial production of this compound requires optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process is scaled up from laboratory conditions to industrial reactors, ensuring that the compound meets regulatory standards for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
Antituberculosis agent-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have varying biological activities.
Reduction: Reduction reactions are used in the synthesis of the compound, particularly in the final steps to achieve the desired chemical structure.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Nitrating agents: For introducing nitro groups.
Reducing agents: Such as hydrogen gas or metal hydrides for reduction reactions.
Catalysts: Including acids and bases to facilitate various steps in the synthesis.
Major Products Formed
The major products formed from these reactions are intermediates and final compounds with enhanced antituberculosis activity. These products are characterized and tested for their efficacy against Mycobacterium tuberculosis .
Scientific Research Applications
Antituberculosis agent-1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on Mycobacterium tuberculosis at the cellular and molecular levels.
Medicine: Evaluated in clinical trials for its efficacy and safety in treating tuberculosis, particularly drug-resistant strains.
Industry: Potentially used in the development of new antituberculosis drugs and treatment regimens
Mechanism of Action
The mechanism of action of Antituberculosis agent-1 involves inhibiting key enzymes and pathways essential for the survival of Mycobacterium tuberculosis. The compound targets the bacterial cell wall synthesis, protein synthesis, and nucleic acid synthesis. By disrupting these processes, this compound effectively kills the bacteria and prevents its replication .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Antituberculosis agent-1 include:
Isoniazid: A first-line antituberculosis drug that inhibits mycolic acid synthesis.
Rifampin: Another first-line drug that inhibits RNA synthesis.
Pyrazinamide: Targets the bacterial cell membrane and energy production.
Ethambutol: Inhibits cell wall synthesis by targeting arabinosyl transferases
Uniqueness
This compound is unique due to its novel mechanism of action and its ability to overcome drug resistance. Unlike traditional drugs, it targets multiple pathways simultaneously, reducing the likelihood of resistance development. Additionally, it has shown efficacy against multidrug-resistant and extensively drug-resistant strains of Mycobacterium tuberculosis .
Properties
Molecular Formula |
C21H21NO4 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
6-hydroxy-2-(4-hydroxyphenyl)-5-(piperidin-1-ylmethyl)chromen-4-one |
InChI |
InChI=1S/C21H21NO4/c23-15-6-4-14(5-7-15)20-12-18(25)21-16(13-22-10-2-1-3-11-22)17(24)8-9-19(21)26-20/h4-9,12,23-24H,1-3,10-11,13H2 |
InChI Key |
SUUJNJFIRDSZMB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=CC3=C2C(=O)C=C(O3)C4=CC=C(C=C4)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4R)-4-[(1S,2R,13S,14S,17R,18R)-7-acetyl-2,9,9,18-tetramethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,10-trien-17-yl]-1-morpholin-4-ylpentan-1-one](/img/structure/B15141035.png)
![5-fluoro-1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15141037.png)
![N-[(2S,3S,4R)-1-[(2S,3R,4S,5R,6R)-6-[[[2-[2-[2-[2-[(2-aminooxyacetyl)amino]ethoxy]ethoxy]ethoxy]acetyl]amino]methyl]-3,4,5-trihydroxyoxan-2-yl]oxy-3,4-dihydroxyoctadecan-2-yl]hexacosa-2,4,6,8,10,12,14,16,18,20,22,24-dodecaynamide;molecular hydrogen](/img/structure/B15141044.png)


![9H-fluoren-9-ylmethyl N-[9-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]carbamate](/img/structure/B15141074.png)

![(1R,9S)-5-hydroxy-6,12,12-trimethyl-17-oxatetracyclo[7.6.2.01,11.02,8]heptadeca-2,5,7-trien-4-one](/img/structure/B15141083.png)
![2-[(E,3E)-3-[3,3-dimethyl-1-[6-oxo-6-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]hexyl]-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate](/img/structure/B15141092.png)


![[1',2',3',4',5'-13C5]Inosine](/img/structure/B15141119.png)
![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] phosphate](/img/structure/B15141123.png)
